5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Overview
Description
The compound is a pyrrolo[3,4-d][1,2,3]triazole derivative, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. Typically, pyrrolo[3,4-d][1,2,3]triazole derivatives can undergo various reactions such as substitution, addition, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Some potential properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds, including triazole derivatives, has been a significant area of interest due to their diverse biological activities. For example, Dürüst et al. (2012) synthesized a series of novel oxadiazolyl pyrrolo triazole diones, designed using the principle of bioisosterism, and investigated their in vitro anti-protozoal and cytotoxic activities. These compounds exhibit various biological activities as anti-protozoal and anti-cancer agents, highlighting the versatility of triazole derivatives in medicinal chemistry (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal potentials of triazole derivatives. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good to moderate activities against tested microorganisms. This suggests the potential use of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Photophysical Properties and Molecular Structure
Research on the photophysical properties and molecular structure of triazole derivatives also presents significant scientific interest. Akshaya et al. (2016) conducted a study on a novel phthalimide derivative containing a triazole unit, investigating its solvatochromic behavior and dipole moments in different solvents. This research contributes to the understanding of the solute-solvent interactions and the photophysical behavior of triazole derivatives, which can be critical for their application in materials science and sensor development (Akshaya, Varghese, Lobo, Kumari, & George, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2/c1-9-5-6-11(8-13(9)19)22-16(24)14-15(17(22)25)23(21-20-14)12-4-2-3-10(18)7-12/h2-8,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLUQPKCOQJLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione |
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